REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1.C1COCC1.Cl>C(Cl)Cl.[I-].[Zn+2].[I-]>[NH2:6][CH2:5][C:15]([C:12]1[CH:13]=[CH:14][C:9]([O:8][CH3:7])=[CH:10][CH:11]=1)([OH:17])[CH3:16] |f:5.6.7|
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Name
|
|
Quantity
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28.5 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
|
10 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Name
|
Na2HCO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring under a nitrogen atmosphere at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
to stir at this temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 13 g
|
Type
|
STIRRING
|
Details
|
While stirring at room temperature under a nitrogen atmosphere
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Type
|
ADDITION
|
Details
|
70 mL of BH3-THF complex was added syringe wise
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under reduced vacuum
|
Type
|
STIRRING
|
Details
|
while being stirred in 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
the free amine was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
This organic layer was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 7.31 g
|
Type
|
CUSTOM
|
Details
|
This material was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
2000 and eluting with a solvent of methylene chloride/methanol 9:1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)(O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.01 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |